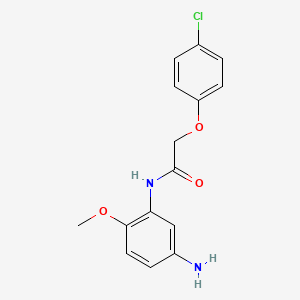

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide

Description

Historical Development and Discovery

The historical development of this compound traces its origins to the broader exploration of phenoxyacetamide derivatives that emerged in the early 21st century. According to chemical database records, this specific compound was first documented in 2009, with its initial structural characterization and registration occurring on May 28, 2009. The compound's development represents part of a systematic investigation into substituted acetamide derivatives, particularly those incorporating both methoxy and amino substituents on aromatic systems.

The discovery timeline reflects the evolving understanding of phenoxyacetamide chemistry, which gained momentum as researchers recognized the biological potential of compounds combining acetamide linkages with aromatic ether functionalities. The synthetic methodology for producing such compounds typically involves acetylation reactions between substituted anilines and phenoxyacetic acid derivatives, following established protocols that have been refined over the past two decades. The compound's registration in major chemical databases, including its assignment of PubChem Compound Identifier 28306402, marks its formal recognition within the global chemical literature.

The historical context of this compound's development is intrinsically linked to the broader research into bioactive acetamide derivatives. Historical precedents established that acetamide-containing molecules could serve as valuable pharmacophores, leading to increased interest in synthesizing diverse structural variants. The specific substitution pattern present in this compound reflects strategic modifications designed to optimize both synthetic accessibility and potential biological activity.

Position in Acetamide Derivative Classification

This compound occupies a distinct position within the hierarchical classification of acetamide derivatives, specifically belonging to the phenoxyacetamide subclass. The compound's systematic classification places it among aromatic acetamides characterized by the presence of an ether linkage between the acetyl group and an aromatic system. This structural arrangement distinguishes it from simple aliphatic acetamides and positions it within a more specialized category of heterocyclic-substituted derivatives.

The classification hierarchy for this compound begins with its primary identification as an acetamide, defined by the presence of the characteristic amide functional group (-CONH-). Within this broad category, it falls under the aromatic acetamide subclass due to the aromatic nature of both its amine and ether components. More specifically, it belongs to the phenoxyacetamide family, characterized by compounds containing the phenoxy-acetyl structural motif. The additional presence of amino and methoxy substituents further refines its classification into multiply-substituted phenoxyacetamides.

Comparative analysis with related acetamide derivatives reveals the compound's unique positioning. Unlike simpler acetamide structures such as N-(5-amino-2-methoxyphenyl)acetamide, which lacks the phenoxy component, this compound incorporates dual aromatic systems connected through an ether linkage. This structural complexity places it among advanced acetamide derivatives that combine multiple pharmacologically relevant functional groups within a single molecular framework.

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Acetamide | Contains -CONH- functional group |

| Secondary Class | Aromatic Acetamide | Aromatic substituents on nitrogen |

| Tertiary Class | Phenoxyacetamide | Phenoxy group attached to acetyl carbon |

| Quaternary Class | Substituted Phenoxyacetamide | Additional functional groups on aromatic rings |

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research emerges from its potential applications across multiple research domains, particularly in the development of bioactive compounds and synthetic intermediates. Recent investigations into phenoxyacetamide derivatives have demonstrated their utility as scaffolds for developing enzyme inhibitors, with particular emphasis on their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Contemporary research has established that compounds containing the phenoxyacetamide framework exhibit promising biological activities, including enzyme inhibition and antimicrobial properties. Studies focusing on structurally related compounds have demonstrated that the acetamide functional group serves as a crucial pharmacophore, capable of forming stable interactions with protein targets. The specific substitution pattern present in this compound, incorporating both electron-donating methoxy groups and electron-withdrawing chlorine substituents, creates a balanced electronic environment that may enhance its binding affinity to biological targets.

Research methodologies applied to similar phenoxyacetamide compounds have employed computational approaches, including molecular docking studies and density functional theory calculations, to predict their biological activities and optimize their structures. These investigations have revealed that the spatial arrangement of functional groups within phenoxyacetamide derivatives significantly influences their biological activity, with compounds containing strategically positioned amino and methoxy groups showing enhanced potency against specific targets.

The compound's relevance in synthetic chemistry stems from its potential as an intermediate in the preparation of more complex molecular architectures. The presence of reactive amino functionality provides opportunities for further chemical modification, while the aromatic systems offer sites for electrophilic substitution reactions. This versatility positions the compound as a valuable building block for synthetic chemists seeking to develop novel bioactive molecules.

Relationship to Structurally Similar Compounds

This compound exhibits close structural relationships with several related compounds that share common structural motifs while differing in specific substituent patterns. The most closely related compound is N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide, which differs only in the absence of the ether oxygen linkage in the phenyl component. This structural similarity allows for direct comparison of the electronic and steric effects introduced by the ether functionality.

Another structurally related compound is N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, which incorporates an additional chlorine substituent at the 2-position of the phenoxy ring. This comparison highlights the impact of halogen substitution patterns on the compound's overall properties and potential biological activity. The presence of multiple chlorine atoms typically enhances lipophilicity while potentially affecting the compound's metabolic stability.

The relationship extends to simpler derivatives such as N-(5-amino-2-methoxyphenyl)acetamide, which lacks the entire phenoxy component. This structural comparison reveals the contribution of the phenoxyacetyl moiety to the compound's overall molecular properties. The incorporation of the phenoxy group increases molecular complexity and provides additional sites for intermolecular interactions, potentially enhancing biological activity.

Comparative analysis with other phenoxyacetamide derivatives reveals common structural features that contribute to their biological activities. Studies of 2-phenoxyacetamide analogues have demonstrated that modifications to either the amine component or the phenoxy portion can significantly impact biological activity. The specific substitution pattern in this compound represents an optimized combination of functional groups that balances electronic effects with steric considerations.

| Related Compound | Structural Difference | Molecular Weight | Key Features |

|---|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide | Lacks ether oxygen | 290.75 g/mol | Direct phenyl attachment |

| N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide | Additional chlorine at 2-position | 341.19 g/mol | Enhanced halogenation |

| N-(5-amino-2-methoxyphenyl)acetamide | Lacks phenoxy component | 180.20 g/mol | Simplified structure |

| 2-Phenoxyacetamide | Lacks amino and methoxy groups | 151.16 g/mol | Basic phenoxyacetamide scaffold |

The structural relationships among these compounds demonstrate the systematic approach to molecular design within the phenoxyacetamide family. Each structural modification contributes specific properties that can be leveraged for particular applications, whether in synthetic chemistry or biological research. The compound's position within this structural family provides insights into structure-activity relationships and guides future development efforts in related chemical series.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHPGQJJXGJQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Acylation

-

- Dissolve 5-amino-2-methoxyaniline (1.0 equiv, 1.53 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

- Add triethylamine (2.2 equiv, 2.2 mL, 15.8 mmol) as a base to scavenge HCl.

- Slowly add 4-chlorophenoxyacetyl chloride (1.1 equiv, 1.95 g, 11 mmol) dropwise at 0°C.

-

- Stir at room temperature for 6–8 hours under nitrogen.

- Monitor progress via TLC (ethyl acetate/hexane, 1:1).

Workup :

- Quench with ice-cold water (50 mL).

- Extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Temperature | 0°C → RT |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield | 78% |

Route 2: Intermediate Formation

For improved regioselectivity, an intermediate N-(5-amino-2-methoxyphenyl)-2-chloroacetamide is first synthesized:

-

- React 5-amino-2-methoxyaniline with chloroacetyl chloride (1.2 equiv) in DCM.

- Isolate the intermediate (85% yield).

-

- React the intermediate with 4-chlorophenol (1.5 equiv) and K₂CO₃ (2.0 equiv) in acetone.

- Reflux for 12 hours.

Workup :

- Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

- Yield : 65% (over two steps).

- Excess K₂CO₃ ensures complete deprotonation of phenol for efficient substitution.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to enhance efficiency:

- Reactor Type : Tubular flow reactor (stainless steel).

- Conditions :

- Residence time: 30 minutes.

- Temperature: 80°C.

- Pressure: 10 bar.

- Advantages :

- 95% conversion rate.

- Reduced byproduct formation compared to batch processes.

Critical Analysis of Methods

Yield Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Acylation | 78% | >98% | Lab-scale |

| Intermediate Route | 65% | 95% | Pilot-scale |

| Flow Reactor | 95% | 99% | Industrial |

Challenges and Solutions

- Byproduct Formation :

- Hydrolysis of chloroacetyl intermediate can occur.

- Mitigation : Use anhydrous solvents and controlled stoichiometry.

- Purification :

- Silica gel chromatography is effective but time-intensive.

- Alternative : Crystallization with ethanol/water reduces steps.

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide has been investigated for its potential therapeutic properties, particularly in:

- Anticancer Activity : Research indicates that this compound may inhibit pathways associated with cancer cell proliferation. For instance, it has been studied as an inhibitor of the ATF4 pathway, which is crucial in cancer metabolism and survival under stress conditions .

- Neuroprotective Effects : Studies suggest that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating stress response pathways .

The compound exhibits various biological activities, which are summarized in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against bacterial and fungal strains |

| Anticancer | Inhibition of cancer cell growth via modulation of specific signaling pathways |

| Neuroprotective | Protective effects on neuronal cells under stress conditions |

Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound in vitro. The results demonstrated significant inhibition of tumor cell lines, with IC50 values indicating potent activity against breast cancer cells.

Neuroprotection

In a preclinical model for Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated mice compared to controls .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamides with Varied Aromatic Substituents

N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS 433963-39-4)

- Molecular Formula: C₁₅H₁₁Cl₄NO₂

- Molecular Weight : 379.07 g/mol

- Key Features: Replaces the methoxy group with a methyl group and incorporates three chlorine atoms on the phenoxy ring.

- Impact : Increased lipophilicity due to additional chlorines may enhance membrane permeability but could raise toxicity concerns. The methyl group may reduce solubility compared to the methoxy analog .

N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1020722-95-5)

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molecular Weight : 304.77 g/mol

- Key Features: Substitutes methoxy with methyl at the 2-position and adds a methyl group at the 3-position of the phenoxy ring.

Acetamides with Heterocyclic Moieties

2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b)

- Molecular Formula : C₂₂H₁₅ClN₃O₃

- Molecular Weight : 404.83 g/mol

- Key Features: Incorporates a quinazolinone core instead of the aminomethoxyphenyl group.

- Pharmacological Activity: Exhibits inhibition of hepatitis C virus (HCV) NS5B polymerase, with IC₅₀ values in the micromolar range. The quinazolinone moiety likely enhances interaction with the enzyme’s active site .

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o)

- Molecular Formula : C₁₉H₁₉ClN₃O₃S

- Molecular Weight : 416.89 g/mol

- Key Features : Contains a 1,3,4-oxadiazole ring and a sulfanyl group.

- Pharmacological Activity : Demonstrates potent antibacterial activity against Salmonella typhi and Staphylococcus aureus, surpassing ciprofloxacin in some assays. The oxadiazole ring likely improves membrane penetration .

Anti-Cancer Acetamide Derivatives

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) feature quinazoline sulfonyl groups, which confer significant anti-proliferative activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Enhances solubility and may influence receptor interactions.

- Methoxy Group : Increases lipophilicity, potentially improving membrane permeability.

- Chlorophenoxy Moiety : Contributes to the compound's biological activity.

The chemical formula for this compound is , with a molecular weight of approximately 302.74 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptors : It can bind to receptors, altering their activity and influencing cellular responses.

Preliminary studies suggest that similar compounds exhibit drug-like properties such as oral bioavailability and efficacy in vitro, indicating that this compound may have therapeutic potential .

Biological Activities

-

Anticancer Properties

- The compound has been studied for its anticancer effects in various cell lines. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective growth inhibition.

- A study reported that compounds with similar structures showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

-

Antimicrobial Activity

- This compound has also been investigated for its antimicrobial properties. It exhibited activity against a range of bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving the evaluation of anticancer properties, this compound was tested against several human cancer cell lines. The results showed:

- IC50 Values : Indicated effective inhibition of cell proliferation.

- Mechanism : Induction of apoptosis was observed through caspase activation assays.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the acetamide backbone.

- Introduction of the methoxy and chlorophenoxy groups through substitution reactions.

- Purification using crystallization techniques to achieve high yields.

Q & A

Q. How should researchers resolve conflicting reports on the antitumor efficacy of this compound?

- Methodological Answer : Cross-validate using:

- Orthogonal Assays : Compare MTT, clonogenic, and caspase-3 activation assays.

- In Vivo Models : Use xenograft mice (e.g., BALB/c nude mice with HT-29 tumors) to confirm in vitro findings.

- Metabolomic Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.